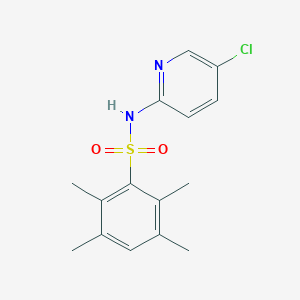
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. In
Mechanism of Action
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK activity, 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have potent anti-cancer and immunomodulatory effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide in humans.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide is its potent anti-cancer and immunomodulatory effects. It has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical trials. However, there are also some limitations to using 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments, including the need for further studies to fully understand its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide, including the evaluation of its safety and efficacy in clinical trials for the treatment of cancer and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide and its potential applications in other diseases. Additionally, the development of new synthetic methods for 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide and its analogs may lead to the discovery of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
Synthesis Methods
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with tert-butylamine and 3-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide in its pure form.
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Studies have shown that 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as lupus and rheumatoid arthritis.
properties
Product Name |
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-tert-butyl-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-16-9-8-14(11-15(16)17(2,3)4)23(20,21)19-13-7-6-10-18-12-13/h6-12,19H,5H2,1-4H3 |
InChI Key |
GSOJSOSWEZSWIP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)





![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)




![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)